molecular formula C9H7N3O3 B11896242 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1207176-13-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11896242
CAS No.: 1207176-13-3
M. Wt: 205.17 g/mol
InChI Key: ZTWORBCXCHMESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic organic compound with the molecular formula C9H7N3O3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological activities .

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like PARP-1.

    Medicine: Investigated for its anticancer properties, particularly in breast cancer cell lines.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Similar structure but with a methyl ester group.

    2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Similar structure with a propyl group

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit PARP-1 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

1207176-13-3

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-7(13)4-1-2-5-6(3-4)11-9(15)12-8(5)14/h1-3H,(H2,10,13)(H2,11,12,14,15)

InChI Key

ZTWORBCXCHMESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.